molecular formula C10H15N5O3 B2773591 t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate CAS No. 2287321-85-9

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate

Cat. No.: B2773591
CAS No.: 2287321-85-9
M. Wt: 253.262
InChI Key: ZGEUZHWRTXYGHW-UHFFFAOYSA-N
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Description

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate is a compound that features a t-butyl carbamate protecting group attached to an oxazole ring, which is further substituted with an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by azidation and carbamate formation under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Deprotection Reactions: Strong acids such as trifluoroacetic acid.

Major Products Formed

Scientific Research Applications

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole rings. The oxazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The t-butyl carbamate group serves as a protecting group, which can be removed to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

    t-Butyl {[4-(aminomethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with an amine group instead of an azido group.

    t-Butyl {[4-(hydroxymethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with a hydroxyl group instead of an azido group.

    t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}-carbamate: Similar structure but with a chloro group instead of an azido group.

Uniqueness

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate is unique due to the presence of the azido group, which allows for specific chemical reactions such as click chemistry. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .

Properties

IUPAC Name

tert-butyl N-[[4-(azidomethyl)-1,3-oxazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-10(2,3)18-9(16)12-5-8-7(4-14-15-11)13-6-17-8/h6H,4-5H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUZHWRTXYGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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